molecular formula C19H21N5O3 B2675912 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 942008-65-3

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2675912
CAS RN: 942008-65-3
M. Wt: 367.409
InChI Key: YVSZQBWKYBQMDQ-UHFFFAOYSA-N
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Description

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer. These compounds have attracted significant interest due to their structural similarity to purine bases like adenine and guanine. Let’s explore their synthetic methods, substituent diversity, and biomedical applications .

Synthesis: Pyrazolo[3,4-b]pyridines can be synthesized from either preformed pyrazoles or pyridines. Researchers have developed various strategies to access these compounds, making them accessible for further study.

Substituent Diversity: The substituents at positions N1, C3, C4, C5, and C6 significantly impact the properties of 1H-pyrazolo[3,4-b]pyridines. Different functional groups can be introduced at these positions, leading to diverse derivatives with varying biological activities.

Biomedical Applications

Now, let’s explore the specific applications of 1H-pyrazolo[3,4-b]pyridines in the field of medicine and biology:

a. Anticoagulant Activity: Researchers have investigated the anticoagulant potential of pyrazolo[3,4-b]pyridines. For example, the compound “1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo” showed potent binding activity to factor Xa (fXa), a key enzyme involved in blood clotting .

b. Anti-Inflammatory and Analgesic Properties: Certain derivatives of pyrazolo[3,4-b]pyridines exhibited anti-inflammatory and analgesic activities. For instance, compounds like “(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide” and “(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide” demonstrated promising effects .

c. Antitubercular Activity: Researchers have also explored the potential of pyrazolo[3,4-b]pyridines against tuberculosis. Specific derivatives derived from pyridine and indole structures were investigated for their in vitro antitubercular activity .

properties

IUPAC Name

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-16-11-21-24(14-6-3-2-4-7-14)18(16)19(26)23(22-13)12-17(25)20-10-15-8-5-9-27-15/h2-4,6-7,11,15H,5,8-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSZQBWKYBQMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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